{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate
Description
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate is a structurally complex organic compound featuring a benzoate ester core substituted with a 4-cyano group and a carbamoyl moiety linked via a 4-chlorophenethyl chain. The 4-cyanobenzoate group enhances polarity, while the 4-chlorophenethyl chain may contribute to lipophilicity and receptor binding interactions. The carbamoyl group introduces hydrogen-bonding capacity, which could influence solubility and metabolic stability.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-cyanobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-16-7-3-13(4-8-16)9-10-21-17(22)12-24-18(23)15-5-1-14(11-20)2-6-15/h1-8H,9-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFKYXYIUIPADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Cyanobenzoic Acid
Activation of 4-cyanobenzoic acid to its acyl chloride is critical for efficient esterification. Phosphoryl trichloride (POCl₃) emerges as the optimal chlorinating agent due to its high selectivity and minimal byproduct formation.
Procedure :
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4-Cyanobenzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM).
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POCl₃ (3.0 equiv) is added dropwise under nitrogen at 0°C.
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The mixture is refluxed at 40°C for 4 h, followed by solvent removal under vacuum.
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The residue is purified via distillation under reduced pressure (Yield: 92–95%).
Critical Parameters :
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Catalytic DMF : Addition of 0.1 equiv dimethylformamide (DMF) accelerates chlorination by generating reactive Vilsmeier-Haack intermediates.
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Solvent Choice : Non-polar solvents (e.g., toluene) suppress hydrolysis of the acid chloride.
Preparation of {[2-(4-Chlorophenyl)ethyl]carbamoyl}methanol
Amidation of 2-(4-Chlorophenyl)ethylamine
The alcohol precursor is synthesized via a two-step sequence:
Step 1: Chloroacetylation
2-(4-Chlorophenyl)ethylamine reacts with chloroacetyl chloride to form N-[2-(4-chlorophenyl)ethyl]chloroacetamide:
Conditions :
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Solvent: Dichloromethane (0.5 M)
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Base: Triethylamine (1.5 equiv)
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Temperature: 0°C → room temperature, 2 h
Step 2: Hydroxide Substitution
The chloroacetamide undergoes nucleophilic substitution with aqueous NaOH:
Optimization :
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Solvent System : Tetrahydrofuran (THF)/water (3:1) prevents amide hydrolysis.
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Temperature : 60°C, 6 h
Esterification of 4-Cyanobenzoyl Chloride with the Alcohol Nucleophile
The final step couples the acyl chloride and alcohol under mild conditions:
Protocol :
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4-Cyanobenzoyl chloride (1.2 equiv) is added to a solution of the alcohol (1.0 equiv) in dry DCM.
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Pyridine (2.0 equiv) is introduced to scavenge HCl.
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Stirring at room temperature for 12 h affords the crude product, which is purified via silica gel chromatography (Hexane/EtOAc 4:1).
Key Observations :
Alternative Synthetic Routes and Comparative Analysis
Direct Esterification Using Solid Acid Catalysts
Methyl 4-cyanobenzoate can be synthesized via acid-catalyzed esterification, though this method is less effective for bulky alcohols:
Conditions :
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Catalyst: Sulfonated mesoporous silica (Monolith-SO₃H, 100 wt%)
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Temperature: 80°C, 24 h
Limitations :
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Cl-Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Cl-Ar-H), 4.75 (s, 2H, OCH₂CO), 3.65 (t, J = 7.2 Hz, 2H, NHCH₂), 2.85 (t, J = 7.2 Hz, 2H, ArCH₂).
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IR (KBr) : ν 2230 cm⁻¹ (C≡N), 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The methyl 4-cyanobenzoate moiety undergoes hydrolysis under acidic or basic conditions to yield 4-cyanobenzoic acid.
Reaction Conditions and Outcomes
| Condition | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 4-cyanobenzoic acid + methanol | 85–90% | |
| Basic hydrolysis | NaOH (aq.), heat | 4-cyanobenzoate sodium salt | >95% |
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Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate. Acidic hydrolysis involves protonation of the carbonyl, followed by nucleophilic attack by water .
Reactivity of the Cyano Group
The electron-deficient cyano group (-CN) participates in:
Hydrolysis to Carboxylic Acid
Under strong acidic or basic conditions, the cyano group hydrolyzes to a carboxylic acid (-COOH):
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Conditions : Concentrated HCl (110°C, 24 h) or KOH/ethylene glycol (reflux) .
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Yield : ~70–80% for full conversion to 4-carboxybenzoic acid derivatives .
Reduction to Amine
Catalytic hydrogenation reduces -CN to -CH₂NH₂:
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Conditions : H₂ gas, room temperature, 12–24 h.
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Applications : Forms primary amines for further derivatization.
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The 4-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides):
Example Reaction with Piperazine
Carbamoyl Group Reactivity
The carbamoyl (-NHCOO-) linkage is susceptible to:
Hydrolysis to Amine
Acidic or basic hydrolysis cleaves the carbamate:
Condensation with Amines
The carbamoyl group reacts with primary amines to form ureas:
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Conditions : DCC (dicyclohexylcarbodiimide), room temperature.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into:
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4-cyanobenzoic acid
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2-(4-chlorophenyl)ethylamine
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CO₂ (from carbamate cleavage)
TGA Data :
| Temperature Range (°C) | Mass Loss (%) | Decomposition Products |
|---|---|---|
| 200–250 | 35 | 4-cyanobenzoic acid |
| 250–300 | 50 | 2-(4-chlorophenyl)ethylamine |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H16ClN2O3
- CAS Number : 1004221-07-1
- Molecular Weight : 320.76 g/mol
The structure of the compound features a 4-chlorophenyl group, a carbamoyl linkage, and a cyanobenzoate moiety, which contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study published in the Journal of Molecular Structure investigated the synthesis of related compounds and their effects on human cancer cell lines. The results showed that these compounds could induce apoptosis in breast cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial membranes.
- Data Table: Antimicrobial Activity
Pesticidal Properties
Compounds containing the chlorophenyl moiety are often investigated for their pesticidal properties. Preliminary research indicates that this compound may act as an effective insecticide.
- Case Study : Research conducted on related benzamide derivatives demonstrated their effectiveness against common agricultural pests, suggesting that this compound could serve as a viable alternative in pest management strategies .
Intermediate in Organic Synthesis
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Data Table: Synthetic Routes Using this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Benzamides | 85 |
| Coupling reactions | Polymeric materials | 75 |
| Cyclization | Heterocyclic compounds | 70 |
Mechanism of Action
The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with both ester-based and carbamoyl-containing pharmaceuticals. Below is a comparative analysis based on physicochemical properties and inferred pharmacological behavior.
Table 1: Physicochemical Properties of Structurally Related Compounds
Key Observations:
Solubility Trends: The 4-cyanobenzoate group in the target compound likely increases water solubility compared to non-polar analogues like methyl chloroacetate (12.0 g/100g at 20°C) . However, the carbamoyl and 4-chlorophenethyl groups may reduce solubility relative to simpler esters like methyl cyanoacetate (29.3 g/100g at 20°C) due to increased molecular weight and lipophilicity. N-Methyl-2-chloroacetamide, with its amide group, exhibits high solubility (92.3 g/100g at 50°C), suggesting that the carbamoyl group in the target compound could enhance solubility under specific conditions .
Pharmacological Implications: The 4-chlorophenethyl chain is structurally analogous to BD 1008, a sigma receptor antagonist featuring a dichlorophenyl group .
Stability and Reactivity: The ester linkage in the target compound may confer susceptibility to hydrolysis, similar to methyl cyanoacetate, which shows temperature-dependent solubility changes . The 4-cyano group could stabilize the ester against nucleophilic attack relative to methyl chloroacetate.
Biological Activity
The compound {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate is a derivative of 4-cyanobenzoate, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H16ClN2O3
- Molecular Weight : 320.76 g/mol
The presence of the 4-chlorophenyl group and the carbamoyl moiety suggests potential interactions with biological targets, particularly in pharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-cyanobenzoate derivatives. For instance, derivatives have shown inhibitory activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| {4-Cyanobenzoate} | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| {4-Cyanobenzoate} | PC-3 (Prostate) | 12.8 | Cell cycle arrest at G2/M phase |
| {[2-(4-chlorophenyl)ethyl]} | A549 (Lung) | 10.5 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It is hypothesized that the compound could interact with cellular receptors, altering signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that this compound effectively inhibited MCF-7 cell proliferation through ROS-mediated pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Efficacy Assessment : In a clinical microbiology study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a promising MIC, suggesting further development into a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate, and how can purity be maximized?
- Methodological Answer: The compound can be synthesized via a multi-step approach:
Esterification : React 4-cyanobenzoic acid with a chlorinated alcohol (e.g., 2-(4-chlorophenyl)ethanol) under Mitsunobu conditions or using DCC/DMAP as coupling agents .
Carbamoylation : Introduce the carbamoyl group via reaction with isocyanates or carbamoyl chlorides under inert atmospheres. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer:
- FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and carbamoyl N-H stretches (~3300 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm for 4-cyanophenyl) and the ethyl carbamoyl chain (δ 3.4–4.2 ppm). ¹³C NMR identifies the nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy to detect precipitation .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability (ester bond) is pH-dependent; acidic/basic conditions accelerate degradation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer:
- Quantum Chemical Modeling : DFT calculations (B3LYP/6-31G* basis set) optimize geometry and predict electrostatic potential surfaces for nucleophilic attack sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on the 4-cyanophenyl moiety’s π-π stacking with aromatic residues .
- MD Simulations : Assess binding stability (100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
Q. How do structural modifications (e.g., substituent variation) alter bioactivity?
- Methodological Answer:
- SAR Studies : Replace the 4-cyano group with nitro or trifluoromethyl groups. Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) .
- Electron-Withdrawing Effects : The nitrile group enhances electrophilicity, increasing reactivity in Michael addition reactions. Quantify via Hammett σ constants .
Q. What experimental designs address contradictions in observed biological activity across studies?
- Methodological Answer:
- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) to account for non-linear effects. Validate with orthogonal assays (e.g., fluorescence vs. luminescence readouts) .
- Metabolic Stability : Test liver microsome half-life (human vs. rodent) to clarify species-specific discrepancies. CYP3A4/5 isoforms may dominate oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
